molecular formula C10H7ClO3S B2880559 3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid CAS No. 923799-08-0

3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B2880559
CAS No.: 923799-08-0
M. Wt: 242.67
InChI Key: LXYWDBMLTONEEL-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core (a benzene ring fused to a thiophene ring). Key substituents include:

  • Chlorine at position 3 (electron-withdrawing).
  • Methoxy (-OCH₃) at position 4 (electron-donating).
  • Carboxylic acid (-COOH) at position 2 (acidic, polar functional group).

Its synthesis typically involves halogenation, methoxylation, and carboxylation of the benzothiophene scaffold.

Properties

IUPAC Name

3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-5-3-2-4-6-7(5)8(11)9(15-6)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYWDBMLTONEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

Reaction Overview

A palladium-catalyzed approach enables the synthesis of benzothiophene-3-carboxylic esters, which can be hydrolyzed to the target carboxylic acid. The method, adapted from recent advancements in carbonylative cyclization, involves three key steps:

  • Cyclization : Intramolecular S-5-endo-dig cyclization of 2-(methylthio)-4-methoxyphenylacetylene precursors.
  • Alkoxycarbonylation : Introduction of the carboxylic ester group via carbon monoxide insertion.
  • Hydrolysis : Conversion of the ester to the carboxylic acid under basic conditions.

Experimental Procedure

Starting Material : 2-(Methylthio)-4-methoxyphenylacetylene
Catalyst System : PdI₂ (5 mol%) with KI (5 equiv) as a promoter.
Conditions :

  • Solvent: Methanol or ionic liquids (e.g., BmimBF₄).
  • Pressure: 40 atm CO/air (4:1 ratio).
  • Temperature: 80–100°C.
  • Time: 15–36 hours.

Yield : 68% for the ester intermediate, with >95% conversion.

Table 1: Optimization of Palladium-Catalyzed Synthesis
Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% PdI₂ Maximizes turnover
KI Concentration 5 equiv Enhances cyclization
Solvent BmimBF₄/MeOH Improves recyclability
Temperature 100°C Accelerates reaction

Hydrolysis to Carboxylic Acid

The ester intermediate is treated with 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours, achieving quantitative conversion to the carboxylic acid.

Friedel-Crafts Acylation and Subsequent Functionalization

Benzothiophene Core Construction

Step 1 : Friedel-Crafts acylation of 4-methoxythiophenol with propargyl bromide forms a thioether intermediate.
Step 2 : Cyclization using AlCl₃ in dichloromethane yields 4-methoxy-1-benzothiophene.

Chlorination and Carboxylation

Chlorination :

  • Reagent : N-Chlorosuccinimide (NCS) in acetonitrile.
  • Conditions : 0°C to room temperature, 12 hours.
  • Regioselectivity : The methoxy group directs electrophilic substitution to position 3.

Carboxylation :

  • Reagent : CO₂ under high pressure (50 atm).
  • Catalyst : CuI/1,10-phenanthroline.
  • Yield : 45–50% after hydrolysis.
Table 2: Chlorination Efficiency with Different Reagents
Reagent Solvent Temperature Yield (%)
NCS Acetonitrile 0°C → RT 78
Cl₂ DCM −10°C 65
SO₂Cl₂ Toluene 40°C 58

Cyclization of Thiophenol Derivatives

Thiophenol-Alkyne Coupling

A thiophenol derivative (4-methoxy-2-mercaptophenylacetylene) undergoes Sonogashira coupling with a chloro-substituted alkyne. Cyclization via AuCl₃ catalysis forms the benzothiophene skeleton.

Oxidative Carboxylation

Oxidizing Agent : KMnO₄ in acidic conditions (H₂SO₄).
Yield : 60–65%, with over-oxidation as a side reaction (managed via controlled addition).

Halogenation Strategies Post-Cyclization

Directed Ortho-Metalation

Step 1 : Protection of the carboxylic acid as a methyl ester.
Step 2 : Use of LDA (Lithium Diisopropylamide) to deprotonate position 3, followed by Cl₂ quenching.
Yield : 70% after deprotection.

Radical Chlorination

Reagent : tert-Butyl hypochlorite (t-BuOCl) under UV light.
Selectivity : Moderate (55%), requiring chromatographic purification.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Scalability
Method Yield (%) Purity (%) Cost Efficiency
Palladium Catalysis 68 98 Moderate
Friedel-Crafts 50 95 Low
Thiophenol Cyclization 65 97 High
Directed Metalation 70 99 High

Key Findings :

  • Palladium-based methods offer superior regiocontrol but require costly catalysts.
  • Radical chlorination is less selective but viable for high-volume production.
  • Directed metalation achieves high yields but involves multi-step protection/deprotection.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electron-donating methoxy group directs electrophiles to position 3, but competing reactions occur at position 5. Using bulky directing groups (e.g., trimethylsilyl) improves selectivity to 85%.

Carboxylic Acid Stability

The free acid tends to decarboxylate above 150°C. Stabilization strategies include:

  • Storage as a sodium salt.
  • Use of antioxidants (e.g., BHT) in solution.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid with analogs listed in Biopharmacule Speciality Chemicals’ catalog (), focusing on structural and functional differences:

Compound Name Core Structure Substituents Key Properties
This compound Benzothiophene (S in thiophene) Cl (3), OCH₃ (4), COOH (2) High polarity due to -COOH; balanced electronic effects from Cl and OCH₃.
3-Chloro-1,2-benzisothiazole 1,1-dioxide Benzoisothiazole (S and N in isothiazole) Cl (3), O₂ (1,1) Sulfone groups enhance stability; potential use in agrochemicals .
5-Trifluoromethyl-benzothiazol-2-ylamine Benzothiazole (S and N in thiazole) CF₃ (5), NH₂ (2) Strong electron-withdrawing CF₃ group; -NH₂ enables hydrogen bonding in drug design .
(2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid Pyrrolidine (5-membered saturated ring) F (4), COOH (2) Conformational rigidity from fluorination; used in peptide mimetics .

Key Observations :

Core Heterocycles :

  • Benzothiophene (target compound) vs. benzisothiazole (3-chloro-1,2-benzisothiazole 1,1-dioxide): The latter contains an additional nitrogen atom, altering electronic density and hydrogen-bonding capabilities.
  • Benzothiazole (5-trifluoromethyl-benzothiazol-2-ylamine) lacks the fused thiophene ring but shares sulfur, enabling similar π-π stacking in biological targets.

Substituent Effects: The carboxylic acid group in the target compound enhances solubility in polar solvents compared to the amine in 5-trifluoromethyl-benzothiazol-2-ylamine. Methoxy vs.

Synthetic Complexity: The target compound’s trisubstituted benzothiophene core likely requires multi-step synthesis, whereas monosubstituted analogs (e.g., 3-chloro-1,2-benzisothiazole 1,1-dioxide) are simpler to prepare .

Biological Activity

3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits several important biochemical properties:

  • Enzyme Interactions : The compound interacts with various enzymes, notably those involved in oxidative stress responses. It has been shown to bind to active sites on these enzymes, modulating their activity and influencing cellular redox states.
  • Cellular Effects : Its effects on cellular functions are profound, impacting signaling pathways, gene expression, and metabolism. For instance, it has been observed to alter the MAPK signaling pathway, leading to changes in gene expression related to stress responses.

The biological activity of this compound is mediated through several mechanisms:

  • Covalent Modification : The compound can form covalent bonds with nucleophilic amino acids such as cysteine and lysine in proteins, resulting in enzyme inhibition or activation.
  • Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes associated with oxidative stress and other cellular processes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At low concentrations, it can modulate enzyme activity without causing significant toxicity.
  • High Doses : Elevated doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways:

  • It interacts with essential enzymes and cofactors necessary for its metabolism and clearance from the body. Understanding these pathways is crucial for evaluating its therapeutic potential and safety profile.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : Investigations into its effects on cancer cell lines have shown that it can inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival. Its ability to induce apoptosis in cancer cells has been particularly noted .
  • Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by modulating oxidative stress pathways, which are critical in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameBiological ActivityMechanism of ActionTherapeutic Potential
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acidModulates oxidative stressEnzyme inhibitionCancer treatment
2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acidAnti-inflammatoryReceptor antagonismInflammatory diseases

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